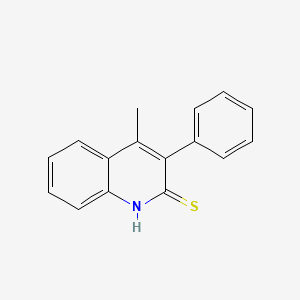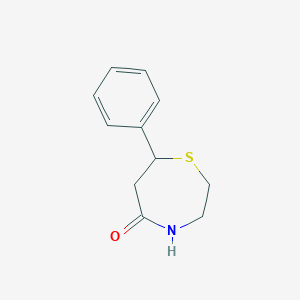
4-Methyl-3-phenylquinoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-phenylquinoline-2(1H)-thione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of a thione group in this compound adds to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenylquinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-3-phenylquinoline with sulfur sources such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) in an inert solvent like toluene or xylene. The reaction is usually carried out under reflux conditions to ensure complete conversion to the thione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to achieve the desired purity.
化学反应分析
Types of Reactions
4-Methyl-3-phenylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thione group can yield the corresponding thiol or hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol and hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-3-phenylquinoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline ring can intercalate with DNA, affecting its replication and transcription processes.
相似化合物的比较
Similar Compounds
- 4-Methylquinoline-2(1H)-thione
- 3-Phenylquinoline-2(1H)-thione
- 4-Methyl-3-phenylquinoline
Uniqueness
4-Methyl-3-phenylquinoline-2(1H)-thione is unique due to the presence of both the methyl and phenyl groups on the quinoline ring, as well as the thione group. This combination of substituents imparts distinct chemical properties and reactivity compared to other quinoline derivatives. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable target for research and development.
属性
CAS 编号 |
89080-85-3 |
|---|---|
分子式 |
C16H13NS |
分子量 |
251.3 g/mol |
IUPAC 名称 |
4-methyl-3-phenyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C16H13NS/c1-11-13-9-5-6-10-14(13)17-16(18)15(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChI 键 |
RWSUWKVNULWQKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=S)NC2=CC=CC=C12)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)

![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)



![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)


![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)
![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)


